

OfChi-h-IN-2 binding affinity to OfChi-h

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Compound of Interest

Compound Name: OfChi-h-IN-2

Cat. No.: B11416567

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An in-depth analysis of the binding affinity between the inhibitor **OfChi-h-IN-2** and the chitinase OfChi-h reveals a significant and specific interaction, suggesting a potential avenue for the development of targeted pest control agents. This technical guide synthesizes the available quantitative data, outlines the experimental methodologies used to determine the binding affinity, and visualizes the relevant biological and experimental frameworks.

Quantitative Binding Affinity Data

The interaction between **OfChi-h-IN-2** and OfChi-h has been quantified using various biophysical and biochemical assays. The data consistently demonstrates a high-affinity binding, characteristic of a potent inhibitor. The key quantitative metrics are summarized in the table below.

Parameter	Value	Method	Reference
IC ₅₀	2.18 μ M	Enzyme Inhibition Assay	
K _i	1.95 μ M	Enzyme Inhibition Assay	
K _D	1.89 μ M	Isothermal Titration Calorimetry (ITC)	
Δ H (Enthalpy)	-8.75 kcal/mol	Isothermal Titration Calorimetry (ITC)	
-T Δ S (Entropy)	0.53 kcal/mol	Isothermal Titration Calorimetry (ITC)	

Note: The half-maximal inhibitory concentration (IC₅₀), inhibition constant (K_i), and dissociation constant (K_D) are all in the low micromolar range, indicating a strong binding interaction. The negative enthalpy (Δ H) from ITC suggests that the binding is an enthalpically driven process, likely dominated by hydrogen bonds and van der Waals interactions.

Experimental Protocols

The determination of the binding affinity and inhibitory potential of **OfChi-h-IN-2** relied on precise experimental methodologies.

Enzyme Inhibition Assay

The inhibitory effect of **OfChi-h-IN-2** on OfChi-h was assessed using an enzyme inhibition assay.

- **Enzyme and Substrate Preparation:** Recombinant OfChi-h protein was expressed and purified. A fluorogenic substrate, 4-methylumbelliferyl β -D-N,N'-diacetylchitobioside, was used to measure chitinase activity.
- **Inhibition Measurement:** The OfChi-h enzyme was pre-incubated with varying concentrations of the inhibitor, **OfChi-h-IN-2**.

- **Reaction Initiation:** The enzymatic reaction was started by the addition of the substrate.
- **Data Acquisition:** The fluorescence intensity, corresponding to the rate of substrate hydrolysis, was measured over time using a spectrophotometer.
- **Data Analysis:** The IC_{50} value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated by fitting the dose-response data to a logistic equation. The K_i value was subsequently derived from the IC_{50} using the Cheng-Prusoff equation.

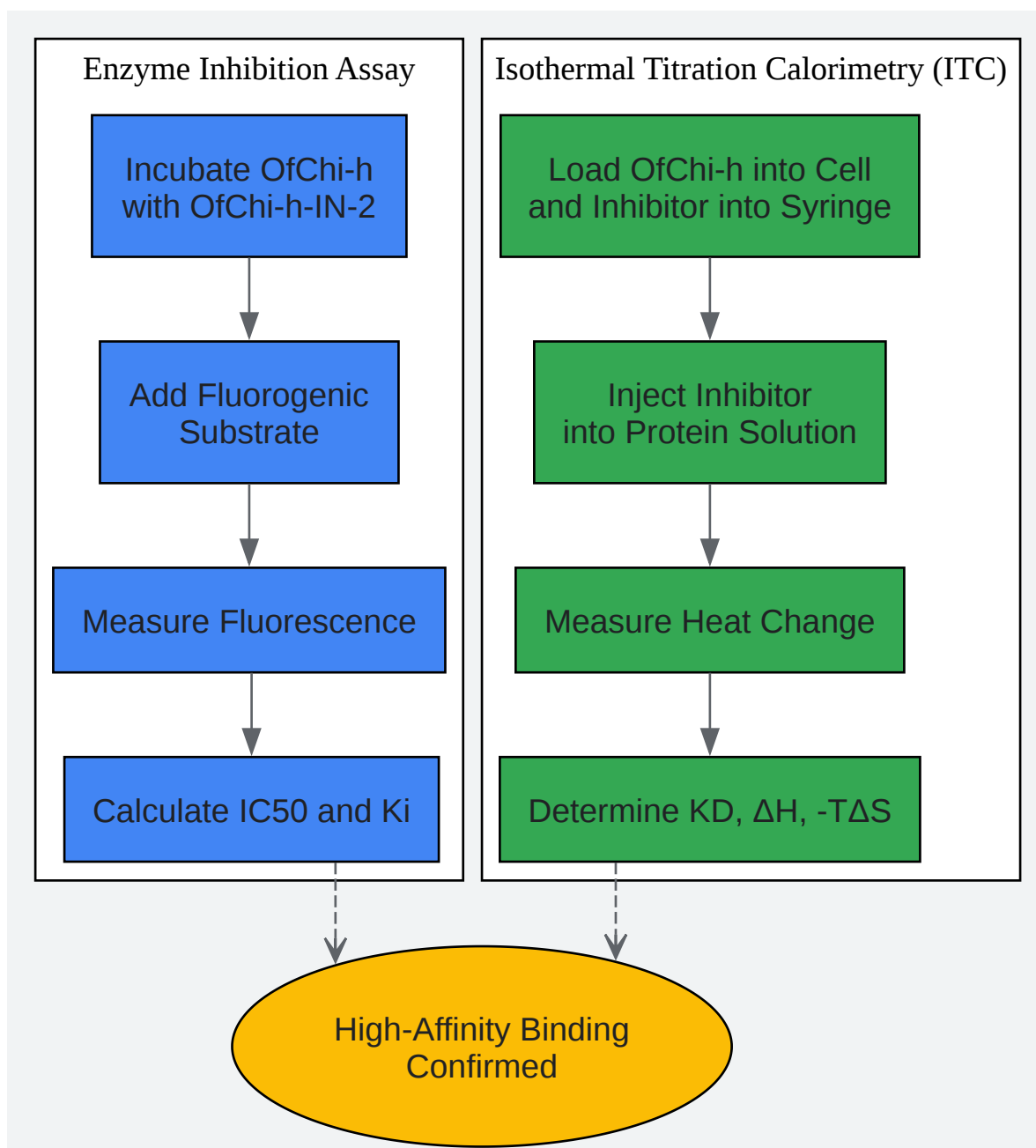
Isothermal Titration Calorimetry (ITC)

ITC was employed to directly measure the thermodynamic parameters of the binding interaction between **OfChi-h-IN-2** and OfChi-h.

- **Sample Preparation:** Purified OfChi-h protein was placed in the sample cell of the calorimeter, and the inhibitor, **OfChi-h-IN-2**, was loaded into the injection syringe. Both components were in the same buffer solution to minimize heat of dilution effects.
- **Titration:** A series of small, precise injections of the inhibitor into the protein solution was performed.
- **Heat Measurement:** The heat released or absorbed during each injection was measured by the ITC instrument.
- **Data Analysis:** The resulting data, a plot of heat change versus the molar ratio of inhibitor to protein, was fitted to a binding model. This analysis yielded the dissociation constant (K_D), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) for the interaction.

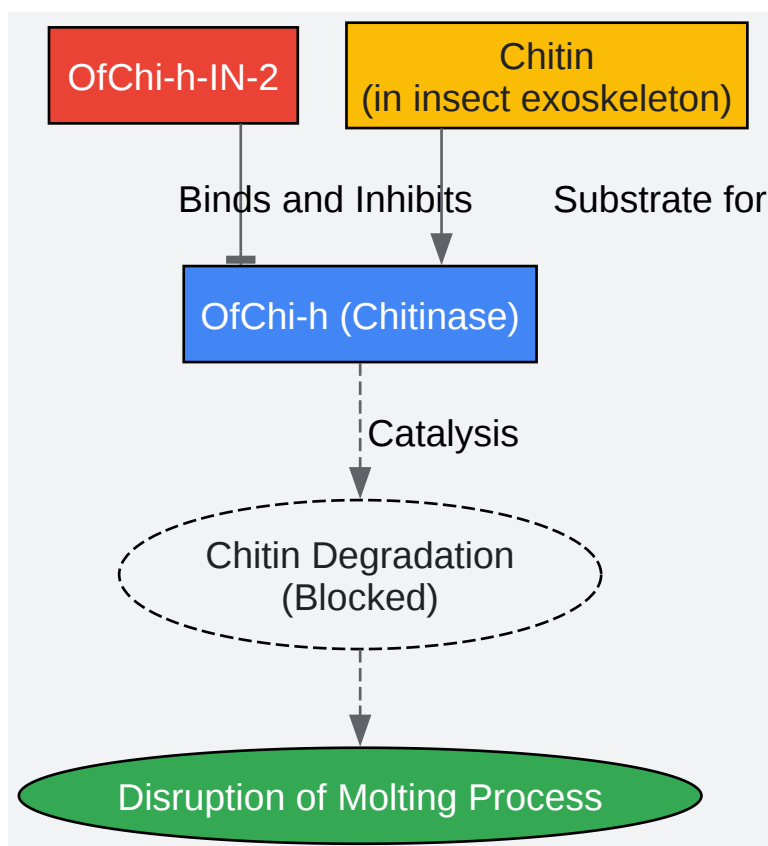
Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action.



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Caption: Experimental workflow for determining **OfChi-h-IN-2** binding affinity.



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